Cas no 1261912-24-6 (6-(5-Formylthiophen-2-YL)nicotinic acid)

6-(5-Formylthiophen-2-YL)nicotinic acid is a heterocyclic compound featuring both thiophene and nicotinic acid moieties, linked via a formyl functional group. This structure renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive aldehyde and carboxylic acid groups allows for selective derivatization, enabling applications in cross-coupling reactions, metal-organic frameworks (MOFs), and ligand design. Its high purity and stability under standard conditions make it suitable for precise synthetic workflows. Researchers value this compound for its role in constructing complex molecular architectures, particularly in medicinal chemistry where it serves as a scaffold for bioactive molecule development.
6-(5-Formylthiophen-2-YL)nicotinic acid structure
1261912-24-6 structure
商品名:6-(5-Formylthiophen-2-YL)nicotinic acid
CAS番号:1261912-24-6
MF:C11H7NO3S
メガワット:233.243
MDL:MFCD18317154
CID:2763004
PubChem ID:53222979

6-(5-Formylthiophen-2-YL)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 6-(5-Formylthiophen-2-yl)nicotinic acid, 95%
    • 6-(5-FORMYLTHIOPHEN-2-YL)NICOTINIC ACID
    • SCHEMBL2557775
    • DTXSID70687281
    • 1261912-24-6
    • MFCD18317154
    • 6-(5-Formylthiophen-2-YL)nicotinic acid
    • MDL: MFCD18317154
    • インチ: InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)9-3-1-7(5-12-9)11(14)15/h1-6H,(H,14,15)
    • InChIKey: OXMHFFCHKGFBJU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 233.01466426Da
  • どういたいしつりょう: 233.01466426Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 95.5Ų

6-(5-Formylthiophen-2-YL)nicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB323684-5 g
6-(5-Formylthiophen-2-yl)nicotinic acid, 95%; .
1261912-24-6 95%
5g
€1159.00 2023-04-26
abcr
AB323684-5g
6-(5-Formylthiophen-2-yl)nicotinic acid, 95%; .
1261912-24-6 95%
5g
€1159.00 2025-03-19

6-(5-Formylthiophen-2-YL)nicotinic acid 関連文献

6-(5-Formylthiophen-2-YL)nicotinic acidに関する追加情報

Introduction to 6-(5-Formylthiophen-2-YL)nicotinic Acid (CAS No: 1261912-24-6)

6-(5-Formylthiophen-2-YL)nicotinic acid, identified by the Chemical Abstracts Service Number (CAS No) 1261912-24-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nicotinic acid derivatives, incorporating a thiophene ring with a formyl functional group, which endows it with unique chemical and biological properties. The structural configuration of this molecule positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.

The significance of 6-(5-Formylthiophen-2-YL)nicotinic acid lies in its potential applications as a key intermediate in synthetic chemistry. The presence of both the nicotinic acid moiety and the formyl group on a thiophene backbone allows for diverse chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities. In recent years, there has been a surge in research focused on heterocyclic compounds, especially those incorporating thiophene derivatives, due to their inherent biological relevance and structural versatility.

One of the most compelling aspects of 6-(5-Formylthiophen-2-YL)nicotinic acid is its role in the development of potential pharmacological agents. Nicotinic acid derivatives are well-known for their involvement in modulating lipid metabolism and improving insulin sensitivity, making them attractive candidates for treating conditions such as hyperlipidemia and type 2 diabetes. The formyl group in this compound provides a reactive site for further functionalization, allowing chemists to design molecules with enhanced binding affinity and selectivity for specific biological targets.

Recent advancements in computational chemistry and molecular modeling have further highlighted the therapeutic potential of 6-(5-Formylthiophen-2-YL)nicotinic acid. Studies utilizing these techniques have demonstrated that modifications to the thiophene ring can significantly alter the pharmacokinetic properties of derived compounds, potentially leading to improved bioavailability and reduced side effects. This underscores the importance of structural optimization in drug development, where small changes can yield substantial benefits in terms of efficacy and safety.

The synthesis of 6-(5-Formylthiophen-2-YL)nicotinic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between 5-formylthiophene-2-carboxaldehyde and nicotinic acid derivatives, followed by purification steps such as column chromatography or recrystallization. The challenge lies in achieving optimal reaction conditions that minimize byproduct formation while maximizing the desired product.

In the context of medicinal chemistry, 6-(5-Formylthiophen-2-YL)nicotinic acid serves as a versatile scaffold for generating novel bioactive molecules. Researchers have explored its utility in designing ligands for neurotransmitter receptors, particularly those involved in modulating acetylcholine pathways. Given the critical role of acetylcholine in cognitive functions such as memory and learning, compounds derived from this scaffold hold promise for applications in neurodegenerative diseases like Alzheimer's disease.

The formyl group on 6-(5-Formylthiophen-2-YL)nicotinic acid is particularly noteworthy, as it can undergo various chemical transformations including condensation with amino groups to form amides, or reduction to alcohols. These modifications open up avenues for creating a wide range of derivatives with distinct pharmacological profiles. For instance, amide formation can enhance binding interactions with biological targets, while alcohol derivatives might exhibit different metabolic stability compared to their carbonyl counterparts.

Current research trends indicate that 6-(5-Formylthiophen-2-YL)nicotinic acid is being increasingly utilized in combinatorial chemistry approaches to screen large libraries of compounds for biological activity. By leveraging high-throughput screening technologies, researchers aim to identify novel analogs with improved therapeutic efficacy. Such efforts are supported by advances in synthetic methodologies that enable rapid assembly of complex molecular structures.

The integration of green chemistry principles into the synthesis of 6-(5-Formylthiophen-2-YL)nicotinic acid is another area of growing interest. Innovations such as catalytic asymmetric synthesis and solvent-free reactions are being explored to reduce environmental impact while maintaining high reaction efficiency. These sustainable practices align with broader industry efforts to develop more eco-friendly pharmaceutical processes.

In summary, 6-(5-Formylthiophen-2-YL)nicotinic acid (CAS No: 1261912-24-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing new drugs targeting neurological and metabolic disorders. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the future looks promising for harnessing this compound's therapeutic potential.

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